molecular formula C16H18S2 B12578930 2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl CAS No. 184839-97-2

2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl

Cat. No.: B12578930
CAS No.: 184839-97-2
M. Wt: 274.4 g/mol
InChI Key: DHJZKLQVPDRYER-UHFFFAOYSA-N
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Description

2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl is an organic compound characterized by the presence of two methylsulfanyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl typically involves the reaction of biphenyl with methylsulfanyl reagents under specific conditions. One common method is the reaction of biphenyl with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding biphenyl with methyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Biphenyl with methyl groups.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl involves its interaction with molecular targets through its methylsulfanyl groups. These groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with various biomolecules. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl is unique due to its biphenyl core structure, which provides rigidity and stability, and the presence of two methylsulfanyl groups that offer versatile reactivity. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

184839-97-2

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-(methylsulfanylmethyl)-2-[2-(methylsulfanylmethyl)phenyl]benzene

InChI

InChI=1S/C16H18S2/c1-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-18-2/h3-10H,11-12H2,1-2H3

InChI Key

DHJZKLQVPDRYER-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=CC=C1C2=CC=CC=C2CSC

Origin of Product

United States

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